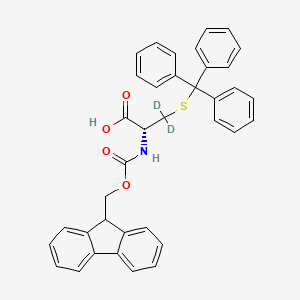

Fmoc-Cys(Trt)-OH-d2

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C37H31NO4S |

|---|---|

分子量 |

587.7 g/mol |

IUPAC 名称 |

(2R)-3,3-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25D2 |

InChI 键 |

KLBPUVPNPAJWHZ-YCOHJDIPSA-N |

手性 SMILES |

[2H]C([2H])([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

规范 SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

产品来源 |

United States |

Foundational & Exploratory

Fmoc-Cys(Trt)-OH-d2: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Cys(Trt)-OH-d2, a deuterated derivative of the widely used N-α-Fmoc-S-trityl-L-cysteine. This isotopically labeled amino acid is a critical tool in modern peptide chemistry, particularly in quantitative proteomics and the synthesis of complex therapeutic peptides.

Core Chemical Properties

This compound is the deuterium-labeled form of Fmoc-Cys(Trt)-OH, a derivative of the amino acid cysteine.[1][2] The key features of this compound are the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and the bulky trityl (Trt) group protecting the thiol side chain.[3] The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile trityl group prevents the unwanted oxidation of the cysteine's sulfhydryl group.[3][4]

The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). It can also be used as a tracer in various biochemical and pharmacological studies.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C37H29D2NO4S | |

| Molecular Weight | 587.72 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Purity | ≥97.0% (HPLC) | |

| Solubility | Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml) | |

| Storage Temperature | 2-8°C or -20°C for long-term storage |

Note: Some properties are listed for the non-deuterated form, Fmoc-Cys(Trt)-OH, and are expected to be comparable for the deuterated analog.

Experimental Protocols

The most common application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.

Protocol: Coupling of this compound in SPPS

1. Resin Preparation:

- Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF.

- Perform this treatment twice for 10 minutes each to ensure complete removal of the Fmoc protecting group from the N-terminus of the peptide chain.

3. Washing:

- Thoroughly wash the resin to remove residual piperidine and by-products.

- A typical washing sequence is:

- 5 times with DMF.

- 3 times with dichloromethane (DCM).

4. Amino Acid Activation and Coupling:

- Prepare a solution of this compound (3 equivalents), a coupling reagent such as HCTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

- Pre-activate this mixture for approximately 2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature.

- The progress of the coupling can be monitored using a qualitative method like the Kaiser test.

5. Post-Coupling Washing:

- After the coupling is complete, wash the resin extensively to remove unreacted reagents.

- A typical washing sequence is:

- 5 times with DMF.

- 3 times with DCM.

6. Chain Elongation:

- Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups, including the trityl group from the cysteine residue, are removed.

- This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to prevent side reactions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis workflow incorporating this compound.

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-Cys(Trt)-OH-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of Fmoc-Cys(Trt)-OH-d2, a deuterated analogue of the commonly used protected amino acid, Fmoc-Cys(Trt)-OH. This isotopically labeled compound serves as a valuable internal standard in quantitative mass spectrometry-based proteomics and metabolomics studies, enabling precise quantification of its non-deuterated counterpart.

Chemical Structure and Properties

This compound is an N-terminally protected cysteine derivative where the thiol group is protected by a trityl (Trt) group, and two deuterium atoms replace the hydrogen atoms at the β-carbon (C3) of the cysteine residue.

Chemical Structure:

Molecular Formula: C₃₇H₂₉D₂NO₄S[1]

Molecular Weight: 587.72 g/mol [1]

CAS Number: 360565-11-3[1]

Appearance: White to off-white solid[1]

The incorporation of deuterium at the β-position provides a stable isotopic label with a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the deuterated precursor, L-cysteine-3,3-d2. This is followed by the sequential protection of the thiol and amino groups.

Synthesis of L-Cysteine-3,3-d2

The key step in the synthesis is the introduction of deuterium at the β-position of cysteine. While various methods for deuterating amino acids exist, a common approach for β-deuteration involves enzymatic or chemical methods starting from a suitable precursor. One possible synthetic route involves the use of a deuterated source in a chemical synthesis pathway.

Conceptual Experimental Protocol for L-Cysteine-3,3-d2 Synthesis:

A plausible method for the synthesis of L-Cysteine (3,3-D₂) involves chemical synthesis using precursors like serine and a sulfur source, with specific reactions to introduce deuterium.

-

Materials: L-serine, a suitable sulfur source (e.g., thioacetic acid), deuterated reducing agent (e.g., sodium borodeuteride), and appropriate solvents and reagents for subsequent reaction steps.

-

Procedure:

-

Activation of the hydroxyl group of L-serine.

-

Nucleophilic substitution with a sulfur-containing nucleophile.

-

Reduction of an intermediate functional group using a deuterated reducing agent to introduce the two deuterium atoms at the β-position.

-

Hydrolysis to yield L-cysteine-3,3-d2.

-

Purification of the final product, for example, by ion-exchange chromatography.

-

Synthesis of this compound

Once L-cysteine-3,3-d2 is obtained, the subsequent protection steps can be carried out based on established protocols for the non-deuterated analogue. The general workflow involves the protection of the thiol group with a trityl group followed by the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol:

-

Step 1: S-Tritylation of L-Cysteine-3,3-d2

-

Dissolve L-cysteine-3,3-d2 hydrochloride in anhydrous N,N-dimethylformamide (DMF).

-

Add triphenylmethyl chloride (trityl chloride) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) for 24 hours at room temperature.

-

Precipitate the product by adding an aqueous solution of sodium acetate.

-

Filter the white precipitate, wash with water, and then stir in acetone at an elevated temperature (e.g., 50 °C) for purification.

-

Filter and dry the resulting H-Cys(Trt)-OH-d2.

-

-

Step 2: N-Fmoc Protection of H-Cys(Trt)-OH-d2

-

Suspend H-Cys(Trt)-OH-d2 in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate, to the suspension.

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and purify by recrystallization or column chromatography.

-

The overall synthesis workflow can be visualized as follows:

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue for comparison.

| Property | This compound | Fmoc-Cys(Trt)-OH |

| Molecular Formula | C₃₇H₂₉D₂NO₄S | C₃₇H₃₁NO₄S |

| Molecular Weight | 587.72 g/mol | 585.7 g/mol |

| CAS Number | 360565-11-3 | 103213-32-7 |

| Purity (Typical) | ≥98% (Commercially available) | ≥98% (Commercially available) |

| Solubility | DMF: ≥ 30 mg/mL; DMSO: ≥ 30 mg/mL | DMF: 30 mg/mL; DMSO: 30 mg/mL |

Characterization

The structure and purity of this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of the non-deuterated compound, with the key difference being the absence of the signal corresponding to the β-protons of the cysteine residue. The characteristic signals for the Fmoc and trityl groups will be present.

-

¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated analogue. The signal for the β-carbon will be present but may show a slight isotopic shift and a change in multiplicity due to coupling with deuterium.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the β-position, confirming successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 2 Da higher than that of the non-deuterated compound, confirming the presence of two deuterium atoms.

Applications in Research

This compound is primarily used as an internal standard in quantitative proteomics and related fields. Its application allows for the accurate and precise measurement of the corresponding non-deuterated amino acid in complex biological samples. This is particularly important in studies involving:

-

Drug Metabolism and Pharmacokinetics (DMPK): Tracking the metabolic fate of cysteine-containing drugs.

-

Biomarker Discovery: Quantifying changes in the levels of specific peptides or proteins containing cysteine.

-

Fluxomics: Studying the metabolic flux through pathways involving cysteine.

The use of a stable isotope-labeled internal standard like this compound is essential for correcting for variations in sample preparation and instrument response, leading to more reliable and reproducible quantitative results.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn. It is recommended to store the compound at 4°C in a tightly sealed container, protected from moisture and light. For long-term storage in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.

References

The Role of Fmoc-Cys(Trt)-OH-d2 in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fmoc-Cys(Trt)-OH-d2, a deuterated amino acid derivative, and its critical application in modern biochemical research. This document details its primary function as an internal standard in quantitative mass spectrometry, offers comprehensive experimental protocols, and presents data in a structured format to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound is the deuterium-labeled form of N-α-(9-fluorenylmethoxycarbonyl)-S-trityl-L-cysteine. In this molecule, two hydrogen atoms on the β-carbon of the cysteine side chain are replaced with deuterium (d2). This isotopic labeling is the key to its primary application in biochemistry.

The non-deuterated parent compound, Fmoc-Cys(Trt)-OH, is a cornerstone reagent in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the N-terminus of the amino acid, while the bulky trityl (Trt) group offers acid-labile protection for the reactive thiol side chain of cysteine. This protection scheme is fundamental to the controlled, stepwise assembly of peptide chains.

The introduction of deuterium atoms creates a stable, heavier isotopologue of this essential building block. While chemically identical to its non-deuterated counterpart in terms of reactivity, the mass difference imparted by the deuterium labels allows for its use as an internal standard in mass spectrometry-based quantitative analyses.

Core Application: Internal Standard in Quantitative Mass Spectrometry

The principal application of this compound in biochemistry is as an internal standard for the accurate quantification of cysteine-containing peptides and proteins in complex biological samples. This is particularly crucial in fields such as proteomics, metabolomics, and pharmacokinetic studies of peptide-based drugs.

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they closely mimic the analyte of interest throughout the entire analytical workflow, including sample preparation, chromatography, and ionization. By adding a known amount of the deuterated standard to a sample, any variations in sample handling or instrument response that affect the analyte will also equally affect the internal standard. This allows for precise and accurate ratiometric quantification.

This compound can be incorporated into a synthetic peptide that is identical in sequence to a target peptide of interest. This "heavy" peptide is then spiked into a biological sample (e.g., cell lysate, plasma) at a known concentration. Following enzymatic digestion of the sample proteins, the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the "light" (endogenous) and "heavy" (spiked) peptides based on their mass difference. The ratio of the signal intensities of the heavy and light peptides is then used to calculate the absolute concentration of the endogenous peptide.

Data Presentation: Quantitative Analysis of a Target Peptide

To illustrate the application of this compound, consider a hypothetical experiment to quantify the concentration of a specific cysteine-containing peptide, "Peptide-X," in a cell lysate under different treatment conditions. A synthetic, deuterated version of Peptide-X, incorporating this compound during its synthesis, is used as the internal standard.

| Sample ID | Treatment Condition | Peak Area (Endogenous Peptide-X) | Peak Area (Deuterated Peptide-X Internal Standard) | Calculated Concentration of Endogenous Peptide-X (fmol/µg protein) |

| Control-1 | Untreated | 1.25 x 10^6 | 2.50 x 10^6 | 50.0 |

| Control-2 | Untreated | 1.30 x 10^6 | 2.55 x 10^6 | 51.0 |

| Control-3 | Untreated | 1.22 x 10^6 | 2.48 x 10^6 | 49.2 |

| Average Control | 1.26 x 10^6 | 2.51 x 10^6 | 50.1 | |

| Treated-1 | Drug A | 2.55 x 10^6 | 2.52 x 10^6 | 101.2 |

| Treated-2 | Drug A | 2.60 x 10^6 | 2.58 x 10^6 | 100.8 |

| Treated-3 | Drug A | 2.48 x 10^6 | 2.49 x 10^6 | 99.6 |

| Average Treated | 2.54 x 10^6 | 2.53 x 10^6 | 100.5 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Synthesis of a Deuterated Peptide Standard using this compound

This protocol outlines the manual solid-phase peptide synthesis of a generic cysteine-containing peptide using this compound.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (or this compound for the cysteine position) with HCTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude deuterated peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold diethyl ether.

-

-

Purification and Characterization: Purify the deuterated peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Quantitative Analysis of a Cysteine-Containing Peptide by LC-MS/MS

Materials:

-

Cell lysate or plasma sample

-

Synthesized deuterated peptide internal standard

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)

Procedure:

-

Sample Preparation:

-

Lyse cells or prepare plasma samples according to standard protocols.

-

Determine the total protein concentration of the sample (e.g., using a BCA assay).

-

-

Spiking of Internal Standard: Add a known amount of the purified deuterated peptide internal standard to a defined amount of total protein from the sample.

-

Reduction and Alkylation:

-

Reduce disulfide bonds in the sample by adding DTT and incubating at 60°C for 30 minutes.

-

Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

-

Enzymatic Digestion:

-

Dilute the sample to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into the LC-MS/MS system.

-

Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile in water with 0.1% formic acid.

-

Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for the specific precursor-to-fragment ion transitions of both the endogenous ("light") and the deuterated ("heavy") target peptide.

-

-

Data Analysis:

-

Integrate the peak areas for the selected transitions of both the light and heavy peptides.

-

Calculate the ratio of the peak area of the endogenous peptide to the peak area of the deuterated internal standard.

-

Determine the concentration of the endogenous peptide in the original sample by comparing this ratio to a standard curve or by direct calculation based on the known concentration of the spiked internal standard.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes where this compound is utilized.

Caption: Workflow for the solid-phase synthesis of a deuterated peptide standard.

Caption: Workflow for quantitative proteomics using a deuterated peptide internal standard.

Conclusion

This compound is a specialized but invaluable tool for researchers requiring precise and accurate quantification of cysteine-containing peptides and proteins. Its application as an internal standard in mass spectrometry-based proteomics and drug development studies significantly enhances the reliability and reproducibility of quantitative data. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the successful implementation of this powerful analytical technique in a research setting.

Deuterated Amino Acids in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable, heavy isotope of hydrogen, into amino acids represents a significant advancement in peptide-based drug development and research. This substitution, while seemingly minor, can profoundly alter the physicochemical properties of peptides, leading to enhanced therapeutic profiles. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" slows down metabolic processes that involve the cleavage of these bonds, thereby improving the peptide's stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the synthesis of deuterated amino acids, their incorporation into peptides, and the subsequent analysis of the resulting deuterated peptides, with a focus on practical applications and experimental methodologies.

Synthesis of Deuterated Amino Acids

The foundation of deuterated peptide synthesis lies in the availability of high-quality, isotopically enriched amino acid building blocks. Several methods exist for the synthesis of deuterated amino acids, broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

Chemical synthesis offers versatility in introducing deuterium at specific positions within an amino acid. Common strategies involve the use of deuterated reagents and solvents.[2] For instance, α-deuterated amino acids can be prepared by heating the corresponding amino acid with benzaldehyde in deuterated acetic acid (acetic acid-d4).[3] Another approach involves the catalytic hydrogen-deuterium exchange reaction using catalysts like Platinum on carbon (Pt/C) in the presence of deuterium oxide (D2O).[2][4]

Experimental Protocol: Synthesis of α-Deuterated DL-Amino Acids via Schiff Base Intermediate

-

Schiff Base Formation: Dissolve the amino acid and an equimolar amount of benzaldehyde in acetic acid-d4.

-

Deuterium Exchange: Heat the mixture under reflux. The acidic conditions facilitate the formation of a Schiff base, followed by tautomerization and exchange of the α-proton with a deuteron from the solvent.

-

Hydrolysis: After the exchange is complete (monitored by NMR), hydrolyze the Schiff base by adding water to regenerate the α-deuterated amino acid.

-

Purification: Purify the resulting α-deuterated DL-amino acid using standard techniques such as recrystallization or ion-exchange chromatography.

Enzymatic Synthesis

Enzymatic methods provide high stereo- and regioselectivity for deuterium incorporation, often under milder reaction conditions. Enzymes like tryptophan synthase can be used to catalyze the hydrogen-deuterium exchange of the α-proton of various amino acids. This method is particularly useful for producing enantiomerically pure deuterated amino acids.

Experimental Protocol: Enzymatic Synthesis of α-Deuterated Amino Acids using Tryptophan Synthase

-

Reaction Setup: Prepare a reaction mixture containing the desired amino acid, pyridoxal 5'-phosphate (PLP), and tryptophan synthase in a deuterated buffer (e.g., potassium phosphate in D2O) at a specific pD.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 27°C). The enzyme catalyzes the exchange of the α-proton with a deuteron from the solvent.

-

Monitoring: Monitor the progress of the deuteration by 1H NMR spectroscopy, observing the decrease in the intensity of the α-proton signal.

-

Enzyme Removal and Purification: Once the desired level of deuteration is achieved, remove the enzyme by precipitation or size-exclusion chromatography. Purify the deuterated amino acid using ion-exchange chromatography.

Incorporation of Deuterated Amino Acids into Peptides

The most common method for incorporating deuterated amino acids into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is widely used due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: General Fmoc-SPPS Cycle for Deuterated Peptide Synthesis

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating it with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected deuterated amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA).

-

Add the activated deuterated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-5 for each subsequent deuterated or non-deuterated amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: Purify the crude deuterated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final deuterated peptide using mass spectrometry and analytical HPLC.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Applications and Advantages of Deuterated Peptides

The incorporation of deuterated amino acids can confer several advantageous properties to peptides, making them attractive candidates for therapeutic and research applications.

Enhanced Pharmacokinetic Profile

Deuteration can significantly slow down the rate of metabolic degradation by liver enzymes, leading to a longer in vivo half-life and reduced dosing frequency. This is a major advantage for peptide drugs, which are often susceptible to rapid clearance.

Table 1: Hypothetical Pharmacokinetic Parameters of a GLP-1 Agonist and its Deuterated Analog

| Parameter | GLP-1 Agonist (Non-deuterated) | Deuterated GLP-1 Agonist |

| Half-life (t1/2) | 2.5 hours | 8.0 hours |

| Clearance (CL) | 1.2 L/h | 0.4 L/h |

| Mean Residence Time (MRT) | 3.0 hours | 9.5 hours |

| Area Under the Curve (AUC) | 8.3 µgh/mL | 25.0 µgh/mL |

This table presents illustrative data to demonstrate the potential impact of deuteration on pharmacokinetic parameters. Actual values will vary depending on the specific peptide and the position and extent of deuteration.

Increased Stability

The stronger C-D bond makes deuterated peptides more resistant to enzymatic cleavage by proteases, further contributing to their extended duration of action.

Deuteration of nonexchangeable protons can influence the thermal stability of peptides and proteins. Studies have shown that deuteration can lead to a measurable decrease in the melting temperature (Tm), indicating a change in the global stability of the molecule.

Table 2: Thermal Stability of a Villin Headpiece Subdomain (HP36) and its Deuterated Analog

| Protein | Melting Temperature (Tm) by DSC |

| Protonated HP36 | 71.0 ± 0.05 °C |

| Perdeuterated HP36 | 68.7 ± 0.06 °C |

Data from differential scanning calorimetry (DSC) experiments.

Reduced Racemization

Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, can be a significant issue in peptide synthesis and can negatively impact biological activity. Deuteration at the α-carbon of an amino acid can reduce the rate of racemization.

Altered Aggregation Properties

Deuteration can influence the aggregation kinetics of peptides, which is particularly relevant for amyloidogenic peptides like amyloid-beta (Aβ).

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay for Deuterated Aβ Peptides

-

Sample Preparation: Prepare solutions of the deuterated and non-deuterated Aβ peptides in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

ThT Working Solution: Prepare a working solution of Thioflavin T in the same buffer.

-

Assay Setup: In a multi-well plate, mix the peptide solutions with the ThT working solution.

-

Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader with excitation at approximately 440 nm and emission at approximately 482 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. From these curves, parameters such as the lag time and the maximum fluorescence intensity can be determined to compare the aggregation kinetics of the deuterated and non-deuterated peptides.

Analysis of Deuterated Peptides

A suite of analytical techniques is employed to characterize deuterated peptides and to understand the structural and dynamic consequences of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the incorporation of deuterium and for studying the conformational dynamics of deuterated peptides. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein and peptide structure and dynamics in solution.

Experimental Protocol: Bottom-up HDX-MS

-

Deuterium Labeling: Incubate the peptide in a deuterated buffer (D2O) for various time points.

-

Quenching: Stop the exchange reaction by lowering the pH and temperature.

-

Proteolytic Digestion: Digest the deuterated peptide into smaller fragments using an acid-stable protease like pepsin.

-

LC-MS Analysis: Separate the peptide fragments using liquid chromatography (LC) and analyze them by mass spectrometry (MS).

-

Data Analysis: Determine the amount of deuterium incorporated into each peptide fragment by measuring the mass shift. This provides information about the solvent accessibility of different regions of the peptide.

Caption: Experimental workflow for hydrogen-deuterium exchange mass spectrometry (HDX-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Deuteration can simplify complex NMR spectra, aiding in structural elucidation.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal stability of peptides by determining their melting temperature (Tm). This technique is valuable for comparing the stability of deuterated and non-deuterated peptides.

Case Study: Deuterated GLP-1 Receptor Agonists and Cellular Signaling

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes and obesity. Deuteration of these peptides can enhance their therapeutic efficacy. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Caption: Simplified signaling pathway of a deuterated GLP-1 receptor agonist.

The prolonged action of a deuterated GLP-1 agonist leads to sustained activation of this pathway, resulting in enhanced glucose-dependent insulin secretion.

Conclusion

The use of deuterated amino acids in peptide synthesis is a powerful strategy for improving the therapeutic potential of peptide-based drugs. By enhancing pharmacokinetic properties, increasing stability, and influencing aggregation, deuteration offers a versatile tool for medicinal chemists and drug developers. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, incorporation, and characterization of deuterated peptides, paving the way for the development of next-generation peptide therapeutics with improved efficacy and patient compliance.

References

- 1. lifetein.com [lifetein.com]

- 2. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Isotopic Labeling with Fmoc-Cys(Trt)-OH-d2: A Technical Guide for Quantitative Proteomics and Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the application of deuterium-labeled cysteine in solid-phase peptide synthesis and its use as an internal standard for precise quantification in mass spectrometry-based assays.

Introduction

In the fields of proteomics, drug discovery, and clinical diagnostics, accurate and reproducible quantification of peptides and proteins is paramount. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for achieving this precision. Fmoc-Cys(Trt)-OH-d2 is a deuterium-labeled derivative of the commonly used protected amino acid, Fmoc-Cys(Trt)-OH. The incorporation of two deuterium atoms on the β-carbon of the cysteine residue provides a precise mass shift, enabling its use as a heavy internal standard for the quantification of its non-labeled counterpart. This technical guide provides a comprehensive overview of the synthesis of peptides using this compound, its application in quantitative assays, and the underlying principles that ensure analytical accuracy. Stable isotope labeled peptides, such as those synthesized with this compound, are chemically and physically almost identical to their endogenous counterparts, ensuring similar behavior during sample preparation, chromatography, and ionization in mass spectrometry.[1] This co-elution and co-ionization allows for the correction of experimental variability, leading to highly accurate and precise quantification.[2][3]

Core Principles of Isotopic Labeling and Quantification

The fundamental principle behind using this compound for quantification is isotope dilution mass spectrometry. A known quantity of the "heavy" peptide, synthesized with the deuterium-labeled cysteine, is spiked into a biological sample containing the "light" endogenous peptide of interest. The two forms are chemically identical and thus behave similarly during extraction, digestion, and analysis.[4][5] By comparing the signal intensities of the heavy and light peptides in the mass spectrometer, the absolute quantity of the endogenous peptide can be accurately determined.

The mass difference of 2 Da, resulting from the two deuterium atoms, is sufficient to resolve the isotopic peaks in modern mass spectrometers without significantly altering the peptide's physicochemical properties. It is important to note that while deuterium labeling is a cost-effective method, chromatographic shifts between the deuterated and non-deuterated peptides can sometimes occur, though these are typically minimal and can be accounted for during data analysis.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₇H₂₉D₂NO₄S | MedChemExpress |

| Molecular Weight | 587.72 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Storage | 4°C, sealed from moisture and light | MedChemExpress |

| Solubility | ≥ 30 mg/mL in DMF and DMSO | MedChemExpress |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterium-Labeled Peptide

This protocol outlines the manual synthesis of a generic peptide containing a deuterium-labeled cysteine residue using this compound on a Rink Amide resin. The procedure is largely identical to standard Fmoc-SPPS protocols for non-labeled amino acids.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including this compound)

-

Coupling reagents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (or this compound) with a 2.9-fold excess of HCTU and a 6-fold excess of DIPEA in DMF for 2 minutes.

-

Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test to ensure completion.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) and wash the resin (step 3).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the trityl (Trt) group from the cysteine.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic enrichment of the final peptide by mass spectrometry.

-

Protocol 2: Quantitative Kinase Activity Assay using a Deuterium-Labeled Peptide Substrate

This protocol describes a general workflow for measuring the activity of a specific protein kinase in a cell lysate using a synthetically generated, deuterium-labeled peptide as an internal standard.

Materials:

-

Cell lysate containing the kinase of interest

-

Synthetic "light" peptide substrate for the kinase

-

Synthetic "heavy" deuterium-labeled peptide substrate (from Protocol 1) as an internal standard

-

Kinase reaction buffer (containing ATP and MgCl₂)

-

Quenching solution (e.g., 10% formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Prepare the cell lysate under conditions that preserve kinase activity.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the cell lysate, kinase reaction buffer, and the "light" peptide substrate.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 37°C) for a defined period.

-

-

Reaction Quenching and Internal Standard Spiking:

-

Stop the reaction by adding the quenching solution.

-

Spike a known amount of the "heavy" deuterium-labeled peptide substrate into the quenched reaction mixture.

-

-

Sample Cleanup: Desalt and concentrate the peptide sample using a suitable method (e.g., C18 ZipTips).

-

LC-MS/MS Analysis:

-

Analyze the sample by LC-MS/MS.

-

Develop a targeted method (e.g., Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM) to specifically detect and quantify both the "light" (phosphorylated and unphosphorylated) and "heavy" (unphosphorylated) peptide substrates.

-

-

Data Analysis:

-

Integrate the peak areas for the light phosphorylated peptide and the heavy internal standard.

-

Calculate the ratio of the light phosphorylated product to the heavy internal standard.

-

Determine the amount of phosphorylated peptide, which is directly proportional to the kinase activity.

-

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

In-Depth Technical Guide to Fmoc-Cys(Trt)-OH and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) and its deuterated analog, Fmoc-Cys(Trt)-OH-d2. It includes detailed information on their chemical properties, and a thorough experimental protocol for their application in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry and drug discovery.

Core Compound Data

Fmoc-Cys(Trt)-OH is a widely used derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a trityl (Trt) group. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis. The deuterated version, this compound, serves as a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification.

| Property | Fmoc-Cys(Trt)-OH | This compound |

| Molecular Formula | C₃₇H₃₁NO₄S[1][2][3] | C₃₇H₂₉D₂NO₄S[4][5] |

| Molecular Weight | 585.71 g/mol | 587.72 g/mol |

| CAS Number | 103213-32-7 | 360565-11-3 |

| Appearance | White to off-white solid | White to off-white solid |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cys(Trt)-OH is a critical building block in the synthesis of peptides and proteins. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile Trt group protects the reactive thiol side chain of cysteine, preventing unwanted side reactions and disulfide bond formation during chain assembly.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle, a process central to the utilization of Fmoc-Cys(Trt)-OH.

Caption: A schematic of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-Cys(Trt)-OH in manual solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).

-

Swelling : Place the resin in a fritted syringe or reaction vessel. Add dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. After swelling, drain the DMF.

First Amino Acid Coupling (if starting from a non-preloaded resin)

-

Activation : Dissolve 3 equivalents of the first Fmoc-amino acid (e.g., Fmoc-Cys(Trt)-OH) and 2.9 equivalents of a coupling agent (e.g., HCTU) in DMF. Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2 minutes.

-

Coupling : Add the activated amino acid solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Fmoc-SPPS Cycle for Peptide Chain Elongation

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

a. Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin extensively with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

b. Amino Acid Coupling

-

Activation : In a separate vial, dissolve 3 equivalents of the next Fmoc-protected amino acid and 2.9 equivalents of a coupling agent (e.g., HATU, HBTU, or HCTU) in DMF. Add 6 equivalents of DIPEA and pre-activate for 2 minutes.

-

Coupling : Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring : Check for reaction completion using the Kaiser test.

-

Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Cleavage and Final Deprotection

-

Final Wash and Drying : After the final Fmoc deprotection and subsequent washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides containing Trt-protected cysteine is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The Trt group on cysteine is labile to TFA and will be removed during this step.

-

Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation and Isolation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.

-

Purification : Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides the fundamental information and protocols for the effective use of Fmoc-Cys(Trt)-OH and its deuterated analog in peptide synthesis, aiding researchers in the development of novel peptide-based therapeutics and research tools.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Cys(Trt)-OH-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Cys(Trt)-OH-d2, a deuterated derivative of the commonly used N-terminally protected cysteine for solid-phase peptide synthesis (SPPS). The information presented is crucial for optimizing its storage, handling, and application in the synthesis of cysteine-containing peptides, particularly for use as internal standards in mass spectrometry-based assays. While much of the data is derived from studies on the non-deuterated analogue, Fmoc-Cys(Trt)-OH, the isotopic labeling at the beta-carbon is not expected to significantly alter its fundamental chemical properties of solubility and stability.

Introduction

This compound is a critical building block in peptide chemistry, valued for its role in introducing a protected cysteine residue into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group shields the reactive thiol side chain, preventing unwanted side reactions during peptide synthesis. The deuterium labeling offers a stable isotopic signature, making it an ideal internal standard for quantitative analysis of peptides. Understanding its solubility and stability is paramount for its effective use, ensuring reproducibility and high quality in peptide synthesis and analytical applications.

Data Presentation

Solubility Data

The solubility of this compound, much like its non-deuterated counterpart, is largely dictated by the large, hydrophobic trityl and Fmoc groups. It is generally soluble in a range of polar aprotic organic solvents commonly used in peptide synthesis and analytical chemistry.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) |

| Dimethylformamide (DMF) | ≥ 30 mg/mL[1] | ≥ 51.04 |

| Dimethyl sulfoxide (DMSO) | ≥ 30 mg/mL[1] | ≥ 51.04 |

| Chloroform | Soluble[2] | - |

| Dichloromethane (DCM) | Soluble[2] | - |

| Ethyl Acetate | Soluble[2] | - |

| Acetone | Soluble | - |

| Aqueous Media | Insoluble | - |

Note: "≥" indicates that the saturation point was not reached at the specified concentration.

Stability Profile

The stability of this compound is a critical factor for its storage and handling. The primary points of instability are the acid-labile S-trityl group and the potential for racemization at the chiral center.

Table 2: Stability of this compound under Various Conditions

| Condition | Observation |

| Storage (Solid) | |

| 4°C (sealed, dark, dry) | Stable for extended periods. |

| Storage (In Solution) | |

| -20°C in DMF/DMSO | Stable for at least 1 month. |

| -80°C in DMF/DMSO | Stable for at least 6 months. |

| pH | |

| Acidic (e.g., Trifluoroacetic acid) | The S-trityl group is highly labile and is cleaved to yield a free thiol. |

| Neutral | Generally stable. |

| Basic (e.g., Piperidine) | The Fmoc group is cleaved. The S-trityl group is stable. Potential for racemization and β-elimination side reactions. |

| Temperature | |

| Elevated temperatures | May promote degradation and racemization, especially in solution. |

| Light | |

| UV exposure | No specific data found, but protection from light is generally recommended for complex organic molecules. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., DMF, DMSO, DCM, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method to assess the stability of this compound and separate it from potential degradation products.

Materials:

-

This compound

-

HPLC grade solvents (Acetonitrile, Water, Trifluoroacetic acid)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system with a diode array detector (DAD) or UV detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Method Development:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Develop a gradient elution method (e.g., 5% to 95% B over 30 minutes) to achieve good separation of the parent compound from any degradation products.

-

Set the detection wavelength to the λmax of this compound (typically around 265 nm and 301 nm for the Fmoc group).

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours (solid and solution).

-

Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

-

-

-

Analysis:

-

Analyze the stressed samples by the developed HPLC method.

-

Assess the peak purity of the main peak to ensure it is free from co-eluting degradants.

-

Identify and quantify the degradation products.

-

Protocol for Assessing Racemization

Objective: To determine the extent of racemization of this compound under conditions relevant to peptide synthesis.

Materials:

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, TMP)

-

Chiral HPLC column or a validated chiral derivatization method followed by standard HPLC analysis.

Methodology:

-

Sample Preparation:

-

Simulate a coupling reaction by dissolving this compound with a coupling reagent and a base in DMF.

-

Allow the reaction to proceed for a typical coupling time (e.g., 1-2 hours).

-

Quench the reaction.

-

-

Chiral Analysis:

-

Analyze the sample using a chiral HPLC method capable of separating the L- and D-enantiomers of Fmoc-Cys(Trt)-OH.

-

Alternatively, derivatize the amino acid with a chiral reagent (e.g., Marfey's reagent) and analyze the resulting diastereomers by standard reversed-phase HPLC.

-

-

Quantification:

-

Integrate the peak areas of the L- and D-enantiomers to determine the percentage of racemization.

-

Mandatory Visualizations

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Potential Degradation and Side Reaction Pathways

Caption: Key degradation and side reaction pathways for this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. The provided data and protocols are intended to assist researchers in the effective handling and application of this important reagent in peptide synthesis and analysis. While the deuteration is not expected to significantly impact these properties, it is always recommended to perform in-house verification for critical applications. Proper storage and careful consideration of the chemical environment are key to maintaining the integrity and performance of this compound.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient chemical synthesis of peptides and small proteins. Developed by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[1] This innovation simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing, eliminating the need for tedious purification of intermediates.[2][3] The automation of SPPS has further enhanced its utility, making it an indispensable tool in biomedical research, drug discovery, and diagnostics.[2][4]

This technical guide provides a comprehensive overview of the core principles of SPPS, with a focus on the widely used Fmoc/tBu strategy. It includes detailed experimental protocols for key steps, quantitative data for critical parameters, and visualizations of the synthesis workflow and reaction mechanisms to aid researchers in their peptide synthesis endeavors.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental concept of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The synthesis proceeds in cycles, with each cycle adding a single amino acid. The main steps in each cycle are:

-

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide.

-

Washing: Thorough washing of the resin to remove excess deprotection reagent and byproducts.

-

Coupling: Activation of the carboxyl group of the next N-α-protected amino acid and its subsequent reaction with the free N-terminal amine of the growing peptide chain.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

A key principle in SPPS is the use of orthogonal protecting groups . This means that the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different chemical conditions, allowing for selective deprotection at each step of the synthesis. The two most common orthogonal protection strategies are the Boc/Bzl and the Fmoc/tBu schemes. This guide will focus on the Fmoc/tBu strategy, which is favored for its milder deprotection conditions.

Key Components of SPPS

Resins and Linkers

The solid support, or resin, is a critical component of SPPS. It serves as the anchor for the growing peptide chain and must be physically and chemically stable throughout the synthesis. The most common resins are based on polystyrene cross-linked with divinylbenzene. The choice of resin and the linker attached to it determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) and the conditions required for cleavage.

| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | 0.2 - 1.0 |

| Rink Amide Resin | Rink Amide | Amide | 0.3 - 1.0 |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 1.0 - 2.0 |

This table summarizes typical loading capacities for common SPPS resins. Actual loading can vary between manufacturers and specific product lines.

Protecting Groups

To prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.

-

N-α-Protection: In the Fmoc/tBu strategy, the α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups, most commonly based on the tert-butyl (tBu) group.

This orthogonal scheme allows for the selective removal of the Fmoc group with a mild base (e.g., piperidine) at each cycle, while the side-chain protecting groups remain intact until the final acid-mediated cleavage step.

Coupling Reagents

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain requires the activation of the carboxyl group. This is achieved using coupling reagents. Modern coupling reagents are highly efficient and minimize the risk of racemization.

| Coupling Reagent | Class | Activator/Additive | Typical Coupling Efficiency |

| HBTU | Aminium Salt | HOBt | ~95-98% |

| HATU | Aminium Salt | HOAt | >99% |

| DIC/Oxyma | Carbodiimide | OxymaPure | >99% |

| PyBOP | Phosphonium Salt | HOBt | ~95% |

This table presents a comparison of the efficiency of common coupling reagents. Efficiency can be sequence-dependent, especially for "difficult" couplings involving sterically hindered amino acids or aggregating sequences.

Experimental Protocols

The following are detailed protocols for the key steps in manual Fmoc SPPS.

Protocol 1: Resin Swelling and Preparation

-

Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.

-

Add enough N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin) to cover the resin completely.

-

Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.

-

After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.

Protocol 2: Fmoc Deprotection

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF. Use enough solution to fully suspend the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling (using HBTU)

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution will typically change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time may be extended, or a recoupling may be necessary.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

-

Reagent Preparation:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel after the coupling step and wash them with ethanol.

-

Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small test tube.

-

Heat the test tube at 100°C for 5 minutes.

-

A blue or purple color on the beads indicates the presence of free primary amines and an incomplete reaction. Colorless or yellowish beads indicate a complete coupling.

-

Protocol 5: Cleavage and Final Deprotection

The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain side chains require specific scavengers to prevent side reactions.

-

After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.

-

Prepare the cleavage cocktail. A common general-purpose cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. For peptides containing sensitive residues like Cys, Met, or Trp, a more complex cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5) may be necessary.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

| Cleavage Cocktail | Composition (v/v/v) | Typical Cleavage Yield | Notes |

| TFA/TIS/H₂O | 95:2.5:2.5 | Good to Excellent | A general-purpose cocktail for many peptides. |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Excellent | Recommended for peptides with sensitive residues like Cys, Met, Trp. |

| TFA/DCM | 1:1 | Variable | Used for cleavage from very acid-labile resins to obtain protected peptide fragments. |

This table provides examples of common cleavage cocktails and their applications. The optimal cocktail and cleavage time can vary depending on the peptide sequence and protecting groups used.

Visualizing the SPPS Workflow and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in Fmoc SPPS.

References

The Pivotal Role of Cysteine in Peptide Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the multifaceted roles of the amino acid cysteine in peptide science. Cysteine's unique thiol (-SH) side chain imparts a rich chemical reactivity that is central to peptide structure, stability, and biological function. This document delves into the core contributions of cysteine, including the formation of stabilizing disulfide bonds, coordination of metal ions, and its involvement in a variety of post-translational modifications. Detailed experimental methodologies for studying cysteine-containing peptides are provided, alongside quantitative data to inform peptide design and development.

Cysteine's Contribution to Peptide Structure

The structural impact of cysteine is primarily driven by the reactivity of its sulfhydryl group. This functional group can be readily oxidized to form disulfide bonds, can act as a potent ligand for metal ions, and is a target for numerous post-translational modifications, all of which profoundly influence a peptide's three-dimensional conformation.

Disulfide Bonds: The Covalent Staples of Peptide Architecture

The oxidation of the thiol groups of two spatially proximal cysteine residues forms a covalent disulfide bond (-S-S-), creating a cystine residue.[1] This is a critical post-translational modification that can occur within a single peptide chain (intramolecular) or between two separate chains (intermolecular), as famously exemplified by insulin.[2][3] These bonds act as "molecular staples," significantly reducing the conformational entropy of the unfolded peptide chain and stabilizing the native, biologically active fold.[2] This stabilization is particularly crucial for extracellular peptides and proteins, such as hormones, growth factors, and toxins, which must maintain their structural integrity in an oxidizing environment.[2]

The stabilizing effect of disulfide bonds is quantifiable and depends on factors like the size of the loop formed by the crosslink. A disulfide bond can contribute as much as 5 to 6 kcal/mol to the stability of the folded protein. This energetic contribution arises from both entropic and enthalpic factors. By restricting the conformational freedom of the unfolded state, disulfide bonds shift the equilibrium towards the folded state.

Metal Ion Coordination: A Centerpiece for Structure and Catalysis

The sulfur atom in cysteine's thiol group is a soft and polarizable ligand, making it an excellent coordinator for a variety of metal ions, including zinc (Zn²⁺), copper (Cu⁺/Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). The cysteine thiolate group is often the primary binding site for these metal ions. The coordination of metal ions by cysteine residues can:

-

Induce and Stabilize Structure: Metal binding can organize flexible peptide chains into well-defined three-dimensional structures, such as the well-known "zinc-finger" motif.

-

Form Catalytic Centers: Cysteine residues are frequently found in the active sites of metalloenzymes, where the coordinated metal ion plays a direct role in catalysis.

-

Mediate Protein-Protein Interactions: Metal-binding sites involving cysteine can serve as interfaces for dimerization or the formation of larger protein complexes.

The stability of these metal-peptide complexes is dependent on the specific metal ion and the coordination environment provided by the peptide, including the presence of other potential ligands like histidine or aspartate side chains.

Post-Translational Modifications Beyond Disulfide Bonds

The nucleophilic nature of the cysteine thiol group makes it a target for a wide array of post-translational modifications (PTMs) beyond disulfide bond formation. These modifications further expand the functional diversity of peptides and include:

-

S-nitrosylation: The reversible addition of a nitric oxide group, which can modulate protein activity and signaling.

-

S-palmitoylation: The attachment of a fatty acid, which can anchor peptides to cell membranes.

-

S-glutathionylation: The formation of a mixed disulfide with glutathione, which plays a role in redox signaling and protection against oxidative stress.

-

Prenylation: The attachment of isoprenoid groups, which is also involved in membrane association.

These PTMs are often dynamic and reversible, allowing for the fine-tuning of peptide function in response to cellular signals.

The Functional Consequences of Cysteine's Chemistry

The structural roles of cysteine directly translate into a profound impact on peptide function, influencing everything from receptor binding and enzymatic activity to overall stability and therapeutic potential.

Receptor Binding and Agonist/Antagonist Activity

For many bioactive peptides, a precise three-dimensional structure is essential for high-affinity binding to their cognate receptors. Disulfide bonds are critical in constraining peptides into their active conformation, thereby ensuring proper receptor recognition and signal transduction. The removal or alteration of these bonds often leads to a dramatic loss of biological activity. For instance, the deletion of a single disulfide bridge in Epidermal Growth Factor (EGF) results in a loss of activity, even though the peptide retains a native-like fold.

Enzymatic Activity and Catalysis

In enzymes, cysteine residues can play a direct role in the catalytic mechanism. The thiol group can act as a potent nucleophile, as seen in cysteine proteases where it is responsible for hydrolyzing peptide bonds. The reversible oxidation and reduction of cysteine's thiol group is also central to the function of redox-active enzymes like thioredoxin, which acts as a cellular redox sensor.

Therapeutic Peptide Development

The unique properties of cysteine are widely exploited in the design and development of peptide-based therapeutics. The introduction of disulfide bonds can enhance the stability of therapeutic peptides, protecting them from proteolytic degradation and extending their circulating half-life. Furthermore, the reactivity of the cysteine thiol provides a specific site for the attachment of other molecules, such as polyethylene glycol (PEGylation) to improve pharmacokinetic properties, or cytotoxic drugs to create antibody-drug conjugates.

Quantitative Data on Cysteine's Impact

The following tables summarize quantitative data illustrating the significant role of cysteine in peptide stability, metal binding, and receptor affinity.

Table 1: Contribution of Disulfide Bonds to Peptide and Protein Stability

| Protein/Peptide | Change in Stability upon Disulfide Removal/Addition | Method | Reference |

| Cucurbita maxima trypsin inhibitor-V (C3S/C48S mutant) | ΔΔGd50°C = -4 kcal/mol | Thermal Denaturation | |

| Cucurbita maxima trypsin inhibitor-V (V42C/R52C mutant) | ΔΔGd50°C = +1 kcal/mol | Thermal Denaturation | |

| Generic Disulfide Bond | 5 to 6 kcal/mol contribution to stability | Theoretical & Experimental | |

| 1,3-1,4-β-Glucanase (mutant with engineered disulfide bond) | ΔTm = +17.2°C | Thermal Denaturation |

Table 2: Stability Constants (log K) of Divalent Metal Ion Complexes with Cysteine

| Metal Ion | Ligand | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) | Conditions | Reference |

| Zn²⁺ | L-cysteine | 7.96 | 7.03 | 25.0°C, I = 0.20 mol·dm⁻³ NaNO₃ | |

| Ca²⁺ | L-cysteine | 2.90 | 2.50 | 25.0°C, I = 0.20 mol·dm⁻³ NaNO₃ | |

| Cu²⁺ | Cysteine | 33.2 | - | ~27°C, aqueous medium | |

| Mn²⁺ | Cysteine | 7.50 | - | ~27°C, aqueous medium | |

| Fe³⁺ | Cysteine | 2.83 - 3.44 | - | pH 2.3-2.5 | |

| Fe²⁺ | Cysteine | 5.12 - 5.13 | - | pH 7-8 |

Note: Stability constants can vary significantly with experimental conditions (pH, ionic strength, temperature).

Table 3: Receptor Binding Affinities of Cysteine-Containing Peptides (Conotoxins)

| Peptide | Receptor Subtype | IC₅₀ / K D | Notes | Reference |

| α-Conotoxin LsIA | α7 nAChR | 10.1 nM | Potent antagonist | |

| α-Conotoxin LsIA | α3β2 nAChR | 10.3 nM | Potent antagonist | |